molecular formula C7H11N3OS B029034 (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 17759-30-7

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B029034
CAS No.: 17759-30-7
M. Wt: 185.25 g/mol
InChI Key: NXNGLEYSIAXGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylamino and methylthio groups. The final step involves the addition of the methanol group.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of Methylamino Group: The methylamino group can be introduced via nucleophilic substitution using methylamine.

    Introduction of Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent, such as methylthiol.

    Addition of Methanol Group: The methanol group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-methylthio)pyrimidine: Similar structure but lacks the methanol group.

    (4-(Methylamino)-2-chloropyrimidine: Similar structure but has a chlorine atom instead of the methanol group.

    (4-(Methylamino)-2-(methylthio)pyrimidine: Similar structure but lacks the methanol group.

Uniqueness

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to the presence of the methanol group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and can lead to distinct pharmacological and material properties.

Properties

IUPAC Name

[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNGLEYSIAXGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443366
Record name (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17759-30-7
Record name (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxylate ethyl ester (4.36 g, 19.3 mmol) in 60 mL of tetrahydrofuran was added dropwise to a room temperature suspension of lithium aluminum hydride (1.10 g, 29.0 mmol) in 40 mL of tetrahydrofuran. After 10 minutes the reaction was carefully quenched with 2 mL of water, 2 mL of 15% NaOH, and an additional 7 mL of water. The mixture was stirred for 1 hour, and the white precipitate which had formed was removed by filtration, and was washed with ethyl acetate. The filtrate was concentrated in vacuo and 3:1 hexane:ethyl acetate was added. The solids were collected to give 2.99 g (84%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinemethanol; mp 155°-157° C.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (LiAlH4) (1.140 g, 30 mmol) in THF (100 mL) was added ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (4.536 g, 20 mmol), and the reaction mixture was stirred at room temperature for 2 hours. The solution was carefully quenched with H2O (2 mL), sodium hydroxide (NaOH) (aq., 15%, 2 mL) and additional H2O (7 mL), and then stirred for 1 hour. The mixture was extracted with EtOAc (2×100 mL), and the combined organic layers were washed with water and brine, dried over sodium sulfate, and concentrated to give (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (3.2 g, 85%) as a yellowish solid. MS (ES+) C7H11N3OS requires: 185. found: 186 [M+H]+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.536 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (30 g, 132 mmol) in THF (300 mL) was added LiAlH4 (7.5 g, 198 mmol). The reaction mixture was stirred for 1 h at RT. The reaction was carefully quenched with 10 mL water, 7 mL of 10% aq NaOH. The mixture was stirred for 1 h, filtered and the filtrate was concentrated to give (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (22.0 g, 90% yield). 1H NMR (300 MHz, DMSO-d6): 7.79 (s, 1 H), 6.79 (m, 1 H), 5.04 (t, J=5.4 Hz, 1 H), 4.27 (d, J=5.4 Hz, 2H), 2.83 (d, J=4.8 Hz, 3 H), 2.40 (s, 3 H). MS (ESI) m/z: 186.1 (M+H+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (30 g, 132 mmol) in THF (300 mL) was added LiAlH4 powder (7.5 g, 198 mmol) at RT. After 1 h, the reaction was carefully quenched with H2O (10 mL) and 10% NaOH (7 mL). The mixture was stirred for 1 h and then filtered. The filtrate was concentrated to give crude (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (22.0 g, 90% yield), which was used in the next reaction without further purification. 1H NMR (300 MHz, DMSO-d6): δ 7.79 (s, 1H), 6.79 (m, 1H), 5.04 (t, J=5.4 Hz, 1H), 4.27 (d, J=5.4 Hz, 2H), 2.83 (d, J=4.8 Hz, 3H), 2.40 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 2
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 3
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 5
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 6
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.